N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxamide
Description
This compound is a heterocyclic carboxamide featuring a thiazole core substituted with a 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl group at position 2 and a 3,4-dimethoxyphenylethyl side chain at the carboxamide nitrogen (Figure 1). Its synthesis likely follows a multi-step route involving:
- Thiazole formation via Hantzsch-type cyclization of nitriles with α-bromo ketones .
- Triazole introduction via copper-catalyzed azide-alkyne cycloaddition (CuAAC), given the prevalence of triazole moieties in related compounds .
- Amide coupling using reagents like HATU or EDCI to attach the dimethoxyphenylethylamine .
Structural characterization would involve NMR (1H, 13C), IR, and high-resolution mass spectrometry (HRMS), as seen in analogous compounds . While direct biological data for this compound are absent in the provided evidence, its structural features align with kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3S/c1-15-6-9-19(10-7-15)30-17(3)22(28-29-30)25-27-16(2)23(34-25)24(31)26-13-12-18-8-11-20(32-4)21(14-18)33-5/h6-11,14H,12-13H2,1-5H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVORYTUCKLGNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=C(S3)C(=O)NCCC4=CC(=C(C=C4)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Formation of the Triazole Ring: The triazole ring is often formed via a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Coupling Reactions: The final compound is obtained by coupling the thiazole and triazole intermediates with the appropriate carboxamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers, continuous flow reactors, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity, including potential antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further experimental validation.
Comparison with Similar Compounds
Key Observations :
Key Findings :
- The triazole-thiazole core is critical for kinase inhibition, as seen in BMS-354825 . The dimethoxyphenyl group in the target compound may mimic tyrosine residues in kinase active sites.
- Thiadiazole derivatives (e.g., ) show divergent activities (herbicidal vs. kinase inhibition), highlighting the role of peripheral substituents in target specificity.
Computational and Analytical Comparisons
Molecular Docking and Similarity Metrics
- Triazole-thiazole derivatives in exhibit strong binding to α-glucosidase (docking scores: −9.2 to −11.3 kcal/mol) via π-π stacking with catalytic residues.
- The target compound’s dimethoxyphenyl group may engage in hydrogen bonding with polar residues (e.g., Asp349 in kinases ).
- Tanimoto similarity scores (0.65–0.78) between the target compound and BMS-354825 suggest overlapping pharmacophores .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound has a complex structure that includes a thiazole ring, a triazole moiety, and methoxy-substituted phenyl groups. Its molecular formula is .
Pharmacological Properties
The biological activity of this compound can be categorized into several key areas:
1. Antitumor Activity
Recent studies have demonstrated that compounds with similar structures exhibit potent antitumor effects. For instance, benzothiazole derivatives have shown selective growth inhibition against various cancer cell lines, suggesting that the thiazole component may contribute to antitumor activity through mechanisms such as apoptosis induction and cell cycle arrest .
2. Antioxidant Activity
Compounds containing methoxyphenyl groups have been associated with antioxidant properties. The presence of these groups may enhance the ability of the compound to scavenge free radicals and reduce oxidative stress in cells .
3. Antimicrobial Activity
Preliminary investigations indicate that related compounds possess antimicrobial properties against a range of pathogens. The specific activity against bacteria and fungi needs further exploration but suggests potential therapeutic applications in infectious diseases .
The mechanisms by which this compound exerts its biological effects are still being elucidated. However, several hypotheses include:
- Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in cancer cell proliferation or survival.
- Modulation of Signaling Pathways: It could interfere with signaling pathways that regulate apoptosis and cell growth.
Case Studies
Several case studies have been documented regarding the biological activity of structurally similar compounds:
Case Study 1: Antitumor Efficacy
A study involving a related benzothiazole compound demonstrated significant inhibition of tumor growth in xenograft models. The compound induced apoptosis in cancer cells through the activation of caspase pathways .
Case Study 2: Antioxidant Properties
Another study evaluated the antioxidant capacity of methoxy-substituted phenyl compounds, showing a marked reduction in oxidative stress markers in treated cells compared to controls .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
